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Compound of Interest

Compound Name: Azetidin-3-YL-acetic acid

Cat. No.: B068423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Azetidin-3-yl-acetic acid, a key building block in medicinal chemistry. Due to the prevalence of

its protected forms in synthesis, this document leverages data from its N-tert-butoxycarbonyl

(N-Boc) protected analogue alongside foundational spectroscopic principles for the parent

compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Azetidin-3-yl-acetic acid and

its N-Boc protected form. Data for the unprotected form are inferred from spectroscopic

principles and comparison with related structures, while data for the N-Boc derivative are based

on reported experimental values.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus
N-Boc-Azetidin-3-yl-acetic

acid (Experimental)[1][2]
Azetidin-3-yl-acetic acid

(Predicted)

¹H NMR

δ 4.06 (dd, J = 8.5, 8.3 Hz,

2H), 3.61 (dd, J = 8, 6 Hz, 2H),

2.94-2.82 (m, 1H), 2.62 (d, J =

7.8 Hz, 2H), 1.43 (s, 9H)

δ ~3.7-4.0 (m, 4H, azetidine

CH₂), ~3.0-3.3 (m, 1H,

azetidine CH), ~2.7 (d, 2H,

CH₂COOH)

¹³C NMR

Data not explicitly found, but

predicted based on related

structures.

Predicted based on azetidine

and acetic acid moieties.

Azetidine C2/C4: ~55-60 ppm,

Azetidine C3: ~30-35 ppm,

CH₂COOH: ~40-45 ppm, C=O:

~175-180 ppm

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group Vibrational Mode

N-Boc-Azetidin-3-yl-

acetic acid

(Predicted)

Azetidin-3-yl-acetic

acid (Predicted)[3]
[4][5]

O-H (Carboxylic Acid) Stretching
3300-2500 cm⁻¹

(broad)

3300-2500 cm⁻¹ (very

broad, due to

zwitterionic form)

N-H (Azetidine) Stretching -
~3300-3200 cm⁻¹

(secondary amine)

C-H (Alkyl) Stretching 2975-2850 cm⁻¹ 2975-2850 cm⁻¹

C=O (Carboxylic Acid) Stretching ~1710 cm⁻¹

~1600-1550 cm⁻¹

(carboxylate) and/or

~1730-1700 cm⁻¹

(acid)

C=O (Boc group) Stretching ~1690 cm⁻¹ -

C-O (Carboxylic Acid) Stretching 1320-1210 cm⁻¹ 1320-1210 cm⁻¹

O-H (Carboxylic Acid) Bending
1440-1395 cm⁻¹ and

950-910 cm⁻¹

1440-1395 cm⁻¹ and

950-910 cm⁻¹

Table 3: Mass Spectrometry (MS) Data

Analysis Type
N-Boc-Azetidin-3-yl-acetic

acid
Azetidin-3-yl-acetic acid

Molecular Formula C₁₀H₁₇NO₄ C₅H₉NO₂

Molecular Weight 215.25 g/mol 115.13 g/mol

Exact Mass 215.1158 g/mol 115.0633 g/mol [6]

Predicted Fragmentation

Loss of Boc group (C₅H₉O₂),

loss of COOH, fragmentation

of the azetidine ring.

Loss of COOH, fragmentation

of the azetidine ring.
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

represent standard laboratory practices and may be adapted based on the specific

instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). For Azetidin-3-yl-acetic acid,

D₂O is often preferred to observe the exchange of the labile N-H and O-H protons.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of

scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or

the residual solvent peak).
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Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal. This is a common and convenient method.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of

wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as

methanol, acetonitrile, or a water/organic solvent mixture. For small polar molecules,

derivatization may be employed to improve ionization and chromatographic retention, though

it is not always necessary.

Instrumentation: A common setup is a Liquid Chromatography (LC) system coupled to a

Mass Spectrometer (LC-MS). The mass analyzer can be of various types, such as a

quadrupole, time-of-flight (TOF), or Orbitrap.

Chromatography (for LC-MS):
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Use a reversed-phase column (e.g., C18) for separation.

The mobile phase typically consists of a gradient of water and an organic solvent (e.g.,

acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to

improve peak shape.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like amino

acids. Both positive and negative ion modes should be tested.

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the

parent ion ([M+H]⁺ or [M-H]⁻).

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to obtain

structural information. This involves isolating the parent ion, subjecting it to collision-

induced dissociation (CID), and analyzing the resulting fragment ions.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of Azetidin-3-yl-acetic acid.

Workflow for Spectroscopic Analysis of Azetidin-3-yl-acetic acid
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Caption: Workflow for the Spectroscopic Analysis.

Correlation of Functional Groups to Spectroscopic Signals
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Caption: Functional Group and Signal Correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.echemi.com/cms/2080838.html
https://www.chemsrc.com/en/cas/183062-92-2_83278.html
https://www.benchchem.com/product/b068423#spectroscopic-data-nmr-ir-ms-of-azetidin-3-yl-acetic-acid
https://www.benchchem.com/product/b068423#spectroscopic-data-nmr-ir-ms-of-azetidin-3-yl-acetic-acid
https://www.benchchem.com/product/b068423#spectroscopic-data-nmr-ir-ms-of-azetidin-3-yl-acetic-acid
https://www.benchchem.com/product/b068423#spectroscopic-data-nmr-ir-ms-of-azetidin-3-yl-acetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068423?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

